molecular formula C15H11BrF3NO B256985 N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256985
M. Wt: 358.15 g/mol
InChI Key: QHCOWZJJFHQJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has also been found to inhibit the activity of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is involved in immune response and cell growth.

Biochemical And Physiological Effects

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its relatively simple synthesis method and high yield. N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide is also stable under various conditions and can be easily purified. However, one limitation of using N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its anti-cancer properties and potential use as a cancer therapeutic. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide could be studied further for its potential use as a fluorescent probe for the detection of heavy metal ions in water. Overall, the study of N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has the potential to lead to new discoveries and applications in various fields of science.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenol with 2,2,2-trifluoroacetophenone in the presence of a base, followed by the reaction with thionyl chloride and then ammonia. This results in the formation of N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide as a white solid with a melting point of 190-192°C.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11BrF3NO/c1-9-8-10(16)6-7-13(9)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

QHCOWZJJFHQJBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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